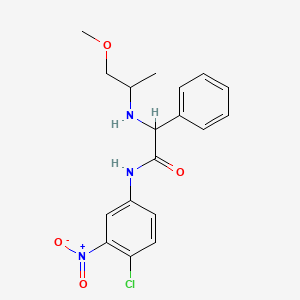
3-(4-Bromoanilino)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromoanilino)azepan-2-one is a seven-membered heterocyclic compound featuring an azepane ring substituted with a 4-bromoaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromoanilino)azepan-2-one typically involves the reaction of 4-bromoaniline with azepan-2-one under specific conditions. One common method includes:
Starting Materials: 4-bromoaniline and azepan-2-one.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azepan-2-one derivatives.
Aplicaciones Científicas De Investigación
3-(4-Bromoanilino)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromoanilino)azepan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Azepan-2-one: A structurally related compound without the 4-bromoaniline substitution.
4-Bromoaniline: A simpler compound with only the bromine substitution on the aniline ring.
Uniqueness: 3-(4-Bromoanilino)azepan-2-one is unique due to the combination of the azepane ring and the 4-bromoaniline group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the individual components.
Propiedades
IUPAC Name |
3-(4-bromoanilino)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-9-4-6-10(7-5-9)15-11-3-1-2-8-14-12(11)16/h4-7,11,15H,1-3,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQBPFPNEWJOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[1-(2,5-dimethylthiophen-3-yl)ethylamino]acetate](/img/structure/B7524928.png)
![3-Methyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]butanoic acid](/img/structure/B7524949.png)
![2-[(2-ethoxyacetyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7524953.png)
![3-[(2-Methylcyclohexyl)amino]benzamide](/img/structure/B7524974.png)
![2-Chloro-5-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7524978.png)
![3-[(2-Methoxyphenyl)methylamino]azepan-2-one](/img/structure/B7524985.png)
![3-[1-(2,6-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524987.png)
![3-[1-(2,5-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524991.png)
![3-[1-(2,4-Difluorophenyl)ethylamino]benzamide](/img/structure/B7524995.png)

![4-[2-(2,3-Dihydroindol-1-yl)ethoxy]benzonitrile](/img/structure/B7525011.png)
![N-[(4-imidazol-1-ylphenyl)methyl]propan-2-amine](/img/structure/B7525016.png)
![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanamine](/img/structure/B7525021.png)
![2-[3-(4-Chlorophenoxy)propoxy]benzonitrile](/img/structure/B7525028.png)
